6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core substituted at position 6 with a 3-(trifluoromethyl)benzoyl group. This structure combines a bicyclic nitrogen-containing scaffold with a trifluoromethyl aromatic moiety, a design frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-2-9(4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVREHWSFBMLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core, followed by the introduction of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The pyrrolo[3,4-d]pyrimidine scaffold is structurally related to other bicyclic systems, such as pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. Key differences lie in the fusion positions of the rings, which influence electronic properties and intermolecular interactions:
Substituent Effects on Activity
- This group is absent in sulfonyl-substituted analogs (e.g., BK43118), which may exhibit altered solubility and toxicity profiles .
- Sulfonyl vs.
Physicochemical Properties
*Estimated based on structural similarity to and .
Research Findings and Implications
- Scaffold Flexibility : Replacement of the pyrrolo[2,3-d]pyrimidine core with pyrazolo[3,4-d]pyrimidine or purine scaffolds retains antiviral activity but reduces cytotoxicity, highlighting the importance of core modifications .
- Substituent Optimization: Para-nitro or cyanobenzyl groups paired with meta-chlorobenzylamine in pyrrolo[2,3-d]pyrimidines maximize antiviral potency, suggesting that similar substitutions in the target compound’s benzoyl group could enhance activity .
- Synthetic Accessibility : The pyrrolo[3,4-d]pyrimidine core is commercially available (e.g., CAS 53493-80-4 in ), facilitating derivatization for structure-activity relationship (SAR) studies.
Biological Activity
6-[3-(Trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H11F3N4O
- Molecular Weight : 320.27 g/mol
- IUPAC Name : this compound
This structure features a pyrrolo[3,4-d]pyrimidine core with a trifluoromethyl benzoyl substituent, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit notable antitumor properties. For instance:
- In vitro studies showed that compounds related to this structure can inhibit the proliferation of various cancer cell lines. A study reported an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .
- Another derivative demonstrated significant inhibition of cancer cell growth in HCT-116 and MCF-7 cells with IC50 values of 1.1 µM and 3.3 µM , respectively .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of key enzymes involved in cell cycle regulation and apoptosis.
- Induction of autophagy in cancer cells without triggering apoptosis, suggesting a unique pathway for tumor suppression .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Properties :
- Researchers synthesized various pyrrolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
- The most potent derivative exhibited an IC50 value of 36.12 µM against A549 cells and displayed selective inhibition of tumor growth in vivo models.
- Mechanistic Insights :
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 49.85 | Induces autophagy |
| Derivative A | HCT-116 | 1.1 | Inhibits cell cycle progression |
| Derivative B | MCF-7 | 3.3 | Disrupts microtubule dynamics |
Q & A
Q. What are the common synthetic routes for constructing the pyrrolo[3,4-d]pyrimidine core?
The pyrrolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization strategies. For example, iminophosphorane intermediates (e.g., 3a-f) react with phenyl isocyanate in methylene chloride under nitrogen to yield pyrrolo[3,4-d]pyrimidine derivatives . Alternative routes involve nucleophilic substitution or multicomponent reactions. Key steps include controlling regioselectivity and optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like triphenylphosphine oxide .
Q. How can NMR and X-ray crystallography be applied to characterize 6-[3-(trifluoromethyl)benzoyl] derivatives?
- NMR : ¹H/¹³C NMR is critical for confirming substituent positions. The trifluoromethyl group (CF₃) shows distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm). Coupling patterns in the aromatic region help differentiate between regioisomers.
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for fused-ring systems. For example, studies on analogous pyrrolo[3,4-d]pyrimidine derivatives reveal planar core structures with bond angles critical for biological activity .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?
Cell-free kinase inhibition assays (e.g., radiometric or fluorescence-based) using recombinant enzymes (e.g., Src family kinases) are standard. IC₅₀ values can be determined via dose-response curves. For example, pyrazolo[3,4-d]pyrimidine derivatives show IC₅₀ values in the nanomolar range against tyrosine kinases, with structural analogs requiring validation via orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize solubility and bioavailability of pyrrolo[3,4-d]pyrimidine derivatives?
- Solubility : Introduce polar groups (e.g., morpholine, pyridinylthio) at non-critical positions. For instance, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone exhibits enhanced aqueous solubility due to its morpholine moiety .
- Bioavailability : Evaluate logP values via HPLC and modify substituents (e.g., replacing trifluoromethyl with hydrophilic groups) while maintaining target affinity. Computational tools (e.g., QSAR models) guide rational design .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Orthogonal assays : Confirm kinase inhibition using both enzymatic and cell-based assays. For example, discrepancies in IC₅₀ values between in situ GARFTase assays (e.g., 1.2 nM for compound 2d) and whole-cell assays may arise from differential cell permeability .
- Crystallographic analysis : Resolve binding mode ambiguities. Pyrazolo[3,4-d]pyrimidines like PP1 bind to kinase ATP pockets via hydrogen bonds with backbone amides (e.g., Met318 in Src), which can be validated via co-crystallography .
Q. How can molecular docking and dynamics simulations improve target engagement predictions?
- Docking : Use software like AutoDock Vina to model interactions between the trifluoromethylbenzoyl group and hydrophobic kinase pockets (e.g., EGFR). Prioritize poses with ΔG < -9 kcal/mol .
- MD simulations : Run 100-ns simulations to assess binding stability. For pyrrolo[3,4-d]pyrimidines, key interactions (e.g., π-π stacking with Phe831 in EGFR) correlate with sustained inhibition .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target hits. For example, pyrrolo[3,4-d]pyrimidines may cross-react with Abl or VEGFR2, requiring structural tweaks (e.g., bulkier substituents) .
- Proteomic profiling : Use phosphoproteomics to map unintended signaling perturbations in cell lines .
Methodological Tables
Table 1. Comparison of Synthetic Yields for Pyrrolo[3,4-d]pyrimidine Derivatives
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Morpholino | EtOH, 78°C, 6 h | 87 | |
| Trifluoromethylbenzoyl | CH₂Cl₂, 0-5°C, 8-10 h | 72 |
Table 2. IC₅₀ Values for Kinase Inhibition by Structural Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| 2d | GARFTase | 1.2 ± 0.2 | In situ enzymatic |
| PP1 | Src | 5.0 | Radiometric |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
